Ac-IHIHIYI-NH2

Description

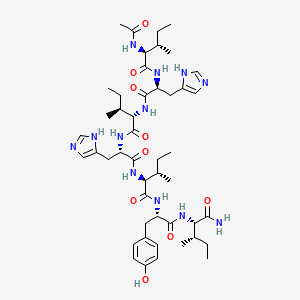

Ac-IHIHIYI-NH2 is a designed heptapeptide with the sequence Ac-Ile-His-Ile-His-Ile-Tyr-Ile-NH2 (molecular weight: 949.15 g/mol) . It adopts a twisted parallel β-sheet structure when assembled into amyloid fibrils, a conformation critical for its catalytic activity . This peptide exhibits metal-dependent esterase and phosphoesterase activity, particularly in the presence of Zn²⁺ or Cu²⁺ ions. For instance, its catalytic efficiency ($k{cat}/KM$) reaches 5,888 ± 195 M⁻¹ min⁻¹ for para-nitrophenyl acetate (pNPA) hydrolysis with Zn²⁺, significantly outperforming many synthetic catalysts . Additionally, it catalyzes the hydrolysis of toxic pesticides like paraoxon ($k{cat}/KM = 1.7 ± 0.6 M⁻¹ min⁻¹$ with Cu²⁺) and participates in cascade reactions, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) hydrolysis .

Structural studies highlight the role of the Y6 (tyrosine) residue in enhancing metal binding and stabilizing the amyloid scaffold, which is essential for substrate recognition and catalysis . The peptide’s applications span biocatalysis, environmental remediation (pesticide degradation), and nanomaterial development due to its self-assembling properties .

Properties

Molecular Formula |

C47H72N12O9 |

|---|---|

Molecular Weight |

949.1 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C47H72N12O9/c1-10-25(5)37(41(48)62)57-42(63)34(18-30-14-16-33(61)17-15-30)54-46(67)39(27(7)12-3)58-44(65)36(20-32-22-50-24-52-32)56-47(68)40(28(8)13-4)59-43(64)35(19-31-21-49-23-51-31)55-45(66)38(26(6)11-2)53-29(9)60/h14-17,21-28,34-40,61H,10-13,18-20H2,1-9H3,(H2,48,62)(H,49,51)(H,50,52)(H,53,60)(H,54,67)(H,55,66)(H,56,68)(H,57,63)(H,58,65)(H,59,64)/t25-,26-,27-,28-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChI Key |

YQSKJDGWETWKKF-ZZYCMYJBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H]([C@@H](C)CC)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)CC)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)CC)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)CC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide primarily undergoes hydrolysis reactions. It exhibits esterase activity, catalyzing the hydrolysis of ester bonds .

Common Reagents and Conditions

The hydrolysis reactions catalyzed by this peptide typically involve substrates like p-nitrophenyl acetate. The reactions are carried out in aqueous solutions, often buffered to maintain a specific pH .

Major Products

The major product formed from the hydrolysis of p-nitrophenyl acetate by Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide is p-nitrophenol .

Scientific Research Applications

Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide involves its self-assembly into fibril-like structures. These structures exhibit catalytic activity by mimicking the active sites of natural enzymes. The peptide’s esterase activity is attributed to the presence of histidine residues, which act as catalytic centers for hydrolysis reactions .

Comparison with Similar Compounds

Ac-IHIHIQI-NH2 (Q6 Variant)

- Sequence : Ac-Ile-His-Ile-His-Ile-Gln-Ile-NH2.

- Structure : Forms a twisted parallel β-sheet, similar to Ac-IHIHIYI-NH2, but with glutamine (Q) at position 6 .

- Catalytic Activity : Shows high esterase activity ($k{cat}/KM = 806 ± 100 M⁻¹ min⁻¹$ with Cu²⁺), though lower than the Y6 variant. The Q6 residue provides polar interactions but lacks the aromatic side chain of tyrosine, reducing metal-binding affinity and catalytic efficiency .

- Applications : Primarily used in pNPA hydrolysis studies as a baseline for evaluating Y6-substituted derivatives .

Ac-IHIHIRI-NH2 (R6 Variant)

- Sequence : Ac-Ile-His-Ile-His-Ile-Arg-Ile-NH2.

- Structure : Adopts a planar antiparallel β-sheet , differing from the twisted parallel structure of this compound. This structural shift is attributed to the charged arginine (R) residue disrupting hydrophobic packing .

- Catalytic Activity : Demonstrates significantly lower activity ($k{cat}/KM < 100 M⁻¹ min⁻¹$) in pNPA hydrolysis, likely due to inefficient metal coordination and suboptimal substrate binding .

- Applications : Serves as a control in studies exploring the role of residue polarity and charge in amyloid catalysis .

Ac-YVX1VX2VX3V-CONH2 Series

- General Sequence : Ac-Tyr-Val-X1-Val-X2-Val-X3-Val-CONH2, where X1, X2, X3 = A, D, H, or S .

- Catalytic Activity : Peptides in this series exhibit moderate paraoxon hydrolysis rates but are outperformed by this compound. For example, Ac-YVHVHVV-CONH2 shows $k{cat}/KM = 0.8 M⁻¹ min⁻¹$ with Cu²⁺, half the efficiency of this compound .

- Structural Basis: The alternating charged/uncharged residues (e.g., histidine) enable metal binding, but the lack of a continuous hydrophobic core limits amyloid stability and catalytic turnover .

Comparative Analysis Table

| Parameter | This compound | Ac-IHIHIQI-NH2 | Ac-IHIHIRI-NH2 | Ac-YVHVHVV-CONH2 |

|---|---|---|---|---|

| Key Residue | Y6 (tyrosine) | Q6 (glutamine) | R6 (arginine) | H3, H5 (histidine) |

| Secondary Structure | Twisted parallel β-sheet | Twisted parallel β-sheet | Planar antiparallel β-sheet | Mixed β-sheet/random coil |

| Metal Dependency | Zn²⁺ > Cu²⁺ | Cu²⁺ > Zn²⁺ | Low metal response | Cu²⁺ |

| Catalytic Efficiency | 5,888 M⁻¹ min⁻¹ (pNPA, Zn²⁺) | 806 M⁻¹ min⁻¹ (pNPA, Cu²⁺) | <100 M⁻¹ min⁻¹ (pNPA) | 0.8 M⁻¹ min⁻¹ (paraoxon, Cu²⁺) |

| Applications | Pesticide degradation, cascades | Ester hydrolysis studies | Structural control | Model catalytic amyloid |

Mechanistic and Practical Insights

- Role of Y6 Substitution : The tyrosine residue in this compound enhances Cu²⁺/Zn²⁺ binding via its hydroxyl group and aromatic ring, facilitating electron transfer during catalysis . This is absent in Q6 and R6 variants, explaining their lower activities.

- Metal Ion Optimization : A 1:1 peptide-to-metal ratio maximizes activity for this compound, whereas deviations reduce efficiency due to incomplete coordination or aggregation .

- Environmental Relevance: this compound’s ability to degrade paraoxon under mild conditions positions it as a eco-friendly alternative to traditional organophosphate hydrolases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.